molecular formula C17H26ClNO2 B13904449 4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride CAS No. 63039-90-7

4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride

Cat. No.: B13904449
CAS No.: 63039-90-7
M. Wt: 311.8 g/mol
InChI Key: MHZBPWPPBRJQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride involves several steps. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve multicomponent reactions, cyclization, and hydrogenation processes to achieve the desired compound .

Chemical Reactions Analysis

4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

4-Piperidinol, 3-ethyl-1-methyl-4-phenyl-, propionate, hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

63039-90-7

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

(3-ethyl-1-methyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-4-14-13-18(3)12-11-17(14,20-16(19)5-2)15-9-7-6-8-10-15;/h6-10,14H,4-5,11-13H2,1-3H3;1H

InChI Key

MHZBPWPPBRJQTI-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1(C2=CC=CC=C2)OC(=O)CC)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.